molecular formula C16H17N3O4 B2931902 N-(3,4-dimethoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 839681-64-0

N-(3,4-dimethoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2931902
CAS No.: 839681-64-0
M. Wt: 315.329
InChI Key: ZMGHIMMUAHFYBD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a pyridin-4-ylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and 4-pyridinecarboxaldehyde.

    Condensation Reaction: The 3,4-dimethoxyaniline is reacted with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The amine is then reacted with an appropriate acylating agent, such as ethyl chloroformate, to form the final ethanediamide compound.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide
  • N-(3,4-dimethoxyphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide
  • N-(3,4-dimethoxyphenyl)-N’-[(pyridin-4-yl)ethyl]ethanediamide

Uniqueness

N-(3,4-dimethoxyphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to the specific positioning of the pyridin-4-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-13-4-3-12(9-14(13)23-2)19-16(21)15(20)18-10-11-5-7-17-8-6-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGHIMMUAHFYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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